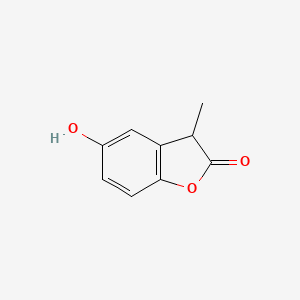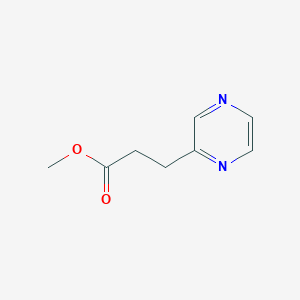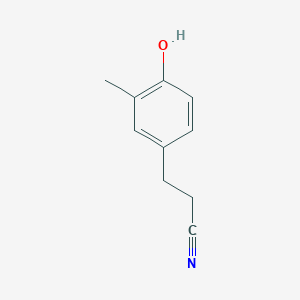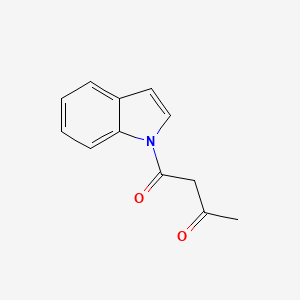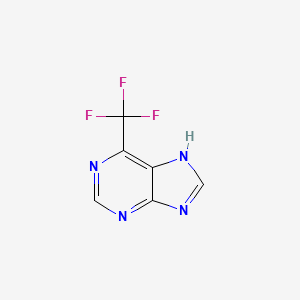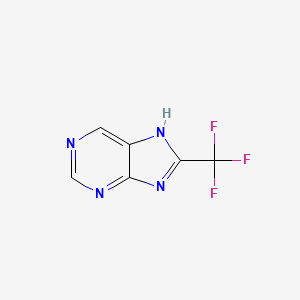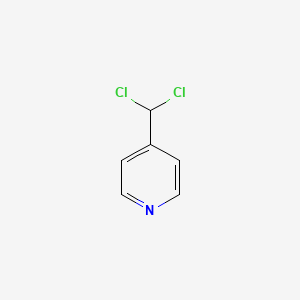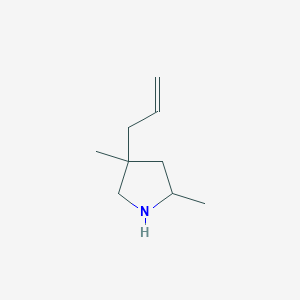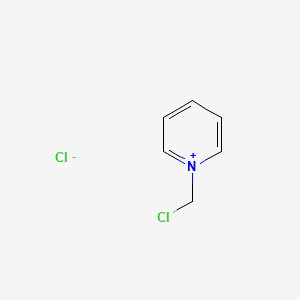
Pyridinium, 1-(chloromethyl)-, chloride
Übersicht
Beschreibung
Pyridinium, 1-(chloromethyl)-, chloride: is a quaternary ammonium salt derived from pyridine. It is known for its utility in organic synthesis and various industrial applications. The compound is characterized by the presence of a pyridinium ring with a chloromethyl group attached to the nitrogen atom, forming a chloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(chloromethyl)-, chloride typically involves the reaction of pyridine with chloromethyl chloride. This reaction proceeds via an S_N2 mechanism, where the nucleophilic nitrogen atom of pyridine attacks the electrophilic carbon of chloromethyl chloride, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve the use of solvents and catalysts to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1-(chloromethyl)-, chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form pyridinium salts with different oxidation states.
Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include pyridinium oxides.
Reduction: Products include dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(chloromethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, especially in the synthesis of bioactive molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(chloromethyl)-, chloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The pyridinium ring can also participate in redox reactions, contributing to its versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
N-Methylpyridinium Chloride: Similar in structure but with a methyl group instead of a chloromethyl group.
Pyridinium Chlorochromate: Used as an oxidizing agent in organic synthesis.
N-Alkylpyridinium Salts: These compounds have alkyl groups attached to the nitrogen atom and exhibit similar reactivity.
Uniqueness: Pyridinium, 1-(chloromethyl)-, chloride is unique due to its chloromethyl group, which imparts distinct electrophilic properties. This makes it particularly useful in nucleophilic substitution reactions and as a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
1-(chloromethyl)pyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.ClH/c7-6-8-4-2-1-3-5-8;/h1-5H,6H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNQSODPMSCVHF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444628 | |
| Record name | Pyridinium, 1-(chloromethyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225928-55-2 | |
| Record name | Pyridinium, 1-(chloromethyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3349537.png)
![2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B3349544.png)
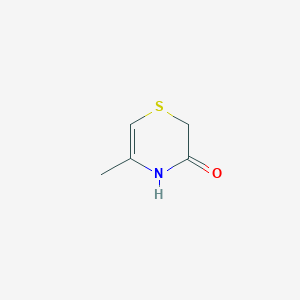
![6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine](/img/structure/B3349574.png)
